4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester
Overview
Description
4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H21N3O3 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antituberculotic Activity
4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester is involved in the synthesis of compounds with potential antituberculotic activity. For instance, derivatives like 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid have been synthesized and tested for their antituberculotic effects, showing the relevance of imidazo[4,5-c]pyridine derivatives in medicinal chemistry and drug design (Bukowski & Janowiec, 1996).
Novel Tetracyclic Derivatives Synthesis
The compound plays a role in the efficient synthesis of novel tetracyclic imidazo[1,2-a]pyridine derivatives, which are achieved through intramolecular nucleophilic aromatic substitution. These derivatives are significant for their potential applications in drug development and the study of biological activities (Changunda et al., 2020).
Regioselective Synthesis of 1-Desazapurine
The chemical structure and functional groups of this compound contribute to the regioselective synthesis of 1-desazapurines, compounds known for their pharmacophoric properties and widespread use in medicinal chemistry for drug design (Ostrovskyi et al., 2011).
One-Pot Synthesis Applications
The compound is utilized in one-pot synthesis methods to create imidazo[1,5-a]pyridines. This synthesis approach facilitates the introduction of various substituents, showcasing the compound's versatility in organic synthesis and potential for creating diverse chemical entities with biological activities (Crawforth & Paoletti, 2009).
Non-proteinogenic Amino Acid Synthesis
This compound aids in the synthesis of non-proteinogenic amino-acid methyl esters with acid-sensitive side chains, demonstrating its utility in the synthesis of complex organic molecules and highlighting its importance in the development of novel compounds with potential therapeutic applications (CHIMIA, 1997).
Mechanism of Action
Target of action
The compound belongs to the class of imidazo[4,5-c]pyridines . Compounds in this class have been found to inhibit S-adenosyl-L-homocysteine synthesis and histone methyltransferase EZH2 , which are involved in various types of cancer and Ebola virus disease .
Biochemical pathways
The compound, being an imidazo[4,5-c]pyridine derivative, may affect pathways related to cancer and viral diseases . The exact pathways and downstream effects would depend on the specific targets of the compound.
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. For imidazo[4,5-c]pyridine derivatives, these effects could potentially include the inhibition of cancer cell growth or viral replication .
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-3-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-6-5-9-11(10(16)7-17)15(4)8-14-9/h8,10,17H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLJZHIAPTURIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1CO)N(C=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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